N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Spectroscopic Studies : A study by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds, including analogs of tetrahydrobenzo[b][1,4]oxazepine, were analyzed for their molecular structures, charge distributions, and electrophilic/nucleophilic reactivity using spectroscopic methods and X-ray diffraction (Almansour et al., 2016).
Chemical Synthesis Techniques
- One-Pot Multicomponent Syntheses : Shaabani et al. (2010) developed a one-pot multicomponent reaction process for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives. This method was noted for its efficiency and good yield at ambient temperatures (Shaabani et al., 2010).
Photophysical Properties
- Photophysical Properties Study : Petrovskii et al. (2017) investigated the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolyheterocycle related to dibenzo[b,f][1, 4]oxazepines. They observed strong blue emission in dichloromethane, indicating potential applications in optoelectronics (Petrovskii et al., 2017).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Sapegin et al. (2018) created a novel class of [1,4]oxazepine-based primary sulfonamides with strong inhibition of human carbonic anhydrases. This highlights potential therapeutic applications, especially considering the dual role of the primary sulfonamide functionality in the cyclocondensation process and as an enzyme prosthetic group (Sapegin et al., 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-6-13-25-20-14-18(9-12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-10-7-17(8-11-19)16(2)3/h7-12,14,16,24H,6,13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVSBRXYSLPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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